molecular formula C23H21N3O3S B11638522 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11638522
M. Wt: 419.5 g/mol
InChI Key: XOVMCCBJGLFHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core, a furan ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . The reaction conditions often include the use of ethanol as a solvent and sodium ethylate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-CYANO-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE lies in its combination of a quinoline core with a furan ring and a cyano group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H21N3O3S/c1-14-6-2-3-7-16(14)25-20(28)13-30-23-15(12-24)21(19-10-5-11-29-19)22-17(26-23)8-4-9-18(22)27/h2-3,5-7,10-11,21,26H,4,8-9,13H2,1H3,(H,25,28)

InChI Key

XOVMCCBJGLFHRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.